molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No.: B147376
CAS No.: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
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Description

4-Octanol, also known as octan-4-ol, is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a weak mellow aroma. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is less dense than water and is insoluble in water but soluble in most organic solvents such as ether, benzene, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octanol can be synthesized through various methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octyl aldehyde due to its efficiency and scalability. The process involves the use of a metal catalyst, such as palladium or platinum, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrogen chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Octanone.

    Reduction: Octane.

    Substitution: Octyl chloride.

Scientific Research Applications

4-Octanol has a variety of applications in scientific research:

Mechanism of Action

4-Octanol can be compared with other similar alcohols:

Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the fourth carbon atom gives it specific reactivity and solubility properties that make it suitable for particular applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

  • 1-Octanol
  • 2-Octanol
  • 3-Octanol

Properties

IUPAC Name

octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPPJOZXUTRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870640
Record name 4-Octanol
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Molecular Weight

130.23 g/mol
Source PubChem
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CAS No.

589-62-8
Record name (±)-4-Octanol
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Record name 4-Octanol
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Record name 4-OCTANOL
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Record name 4-Octanol
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Record name Octan-4-ol
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Record name 4-OCTANOL
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Synthesis routes and methods

Procedure details

A further selective hydroxylation reaction was carried out with the sol-gel-embedded CYP BM-3 on the substrate n-octane. 79% of the precursor were hydroxylated. The regio isomers 2-octanol, 3-octanol and 4-octanol were obtained in a molar ratio of 1:2.1:1.6 (detected by gas chromatography).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-octanol?

A1: this compound has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and Fourier Transformed Infra Red (FTIR) spectroscopy for functional group analysis. []

Q3: How does the structure of this compound affect its physicochemical properties compared to other octanol isomers?

A3: The position of the hydroxyl group in this compound influences its aggregation behavior. Compared to linear 1-octanol, branched this compound tends to form smaller, more tightly packed aggregates due to steric hindrance from the branched alkyl chain. This impacts its dielectric properties and is evident in X-ray diffraction patterns and molecular dynamics simulations. []

Q4: What is the significance of the salting-out effect in relation to this compound and what are its implications for Marangoni convection?

A4: While the salting-out effect can induce Marangoni convection in aqueous solutions containing this compound at concentrations below its solubility limit, beyond the solubility limit, the imbalance between surface tension and interfacial tension becomes the driving force. This highlights the complex interplay of factors influencing Marangoni convection in these systems. []

Q5: What role does this compound play in the insect world?

A5: this compound is a component of the aggregation pheromone in several insect species, particularly weevils (Curculionidae). It is released by males to attract both males and females for mating and aggregation. [, , , , ]

Q6: Which insect species utilize this compound as a pheromone component?

A6: Research indicates the presence of this compound in the pheromone systems of various weevils, including the West Indian sugarcane borer (Metamasius hemipterus), African palm weevil (Rhynchophorus phoenicis), and the agave weevil (Scyphophorus acupunctatus). [, , , , ]

Q7: Is the presence of this compound always essential for insect attraction in these pheromone systems?

A7: Interestingly, not all pheromone components are essential for attraction in every species. Research on Metamasius hemipterus found that while 4-methyl-5-nonanol is the primary pheromone component, the addition of either 2-methyl-4-heptanol or 2-methyl-4-octanol is crucial for maximizing attraction, indicating a redundancy phenomenon. [, ]

Q8: How is this compound used in pest control strategies?

A8: Synthetic this compound, often in combination with other pheromone components and plant volatiles, is used in traps to monitor and manage weevil populations, offering a targeted and potentially environmentally friendlier alternative to broad-spectrum insecticides. [, ]

Q9: How is this compound synthesized?

A9: this compound can be synthesized via a Grignard reaction using sec-butyl magnesium bromide and n-pentanal as precursors, followed by hydrolysis. [, ]

Q10: Can this compound be synthesized enantioselectively?

A10: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized using specific chiral starting materials and catalysts, allowing for investigations into the biological activity of individual enantiomers. [, , ]

Q11: Has this compound been observed as a product in any other chemical reactions?

A11: Yes, this compound is formed during the rhodium trichloride-catalyzed hydroboration of 1-octene. This reaction exhibits unusual regioselectivity, yielding a mixture of octanol isomers including this compound. [, ] Furthermore, it is also a product of cytochrome P450-mediated oxidation of octane. []

Q12: Can this compound undergo further chemical transformations?

A12: Yes, like other secondary alcohols, this compound can be oxidized to 4-octanone and undergo other reactions typical of alcohols. For example, in the presence of zirconia catalysts, this compound can undergo dehydration to form octenes. []

Q13: What are the environmental concerns related to this compound?

A13: While this compound is biodegradable, its use in large-scale pest control applications needs careful consideration to minimize potential negative impacts on ecosystems. []

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